molecular formula C8H12BrNO B2741914 3-(Aminomethyl)-2-methylphenol hydrobromide CAS No. 2418694-45-6

3-(Aminomethyl)-2-methylphenol hydrobromide

Cat. No.: B2741914
CAS No.: 2418694-45-6
M. Wt: 218.094
InChI Key: VMEVTFGBWXUKNX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylphenol hydrobromide is an organic compound that features a phenol group substituted with an aminomethyl group and a methyl group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

3-(Aminomethyl)-2-methylphenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Future Directions

The future directions would depend on the specific applications of the compound. For example, amines and phenols have applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methylphenol hydrobromide typically involves the following steps:

    Starting Material: The process begins with 2-methylphenol (o-cresol).

    Formylation: The methyl group is converted to a formyl group using formylation reagents.

    Aminomethylation: The formyl group is then converted to an aminomethyl group through reductive amination.

    Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the aminomethyl compound with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methylphenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-methylphenol
  • 3-(Aminomethyl)-2,4-dimethylphenol
  • 3-(Aminomethyl)-2-methylphenol;hydrochloride

Uniqueness

3-(Aminomethyl)-2-methylphenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-2-methylphenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVTFGBWXUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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